molecular formula C17H14N4O4 B15003529 N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-nitrobenzamide

N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-nitrobenzamide

Cat. No.: B15003529
M. Wt: 338.32 g/mol
InChI Key: YUQLPDYOHOVHIH-UHFFFAOYSA-N
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Description

N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-nitrobenzamide is a complex organic compound that features a unique combination of functional groups, including a nitrobenzamide moiety and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-nitrobenzamide typically involves multiple steps One common method includes the formation of the oxadiazole ring through cyclization reactions The process often starts with the preparation of a precursor compound, which is then subjected to cyclization under specific conditions to form the oxadiazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the cyclization and nitration reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-aminobenzamide
  • N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-chlorobenzamide

Uniqueness

N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-nitrobenzamide is unique due to the presence of both a nitro group and an oxadiazole ring, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C17H14N4O4

Molecular Weight

338.32 g/mol

IUPAC Name

N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-nitrobenzamide

InChI

InChI=1S/C17H14N4O4/c1-10-9-13(16-18-11(2)25-20-16)5-8-15(10)19-17(22)12-3-6-14(7-4-12)21(23)24/h3-9H,1-2H3,(H,19,22)

InChI Key

YUQLPDYOHOVHIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=N2)C)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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